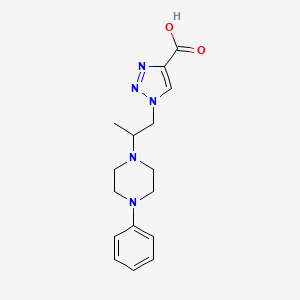

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17436713

Molecular Formula: C16H21N5O2

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N5O2 |

|---|---|

| Molecular Weight | 315.37 g/mol |

| IUPAC Name | 1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23) |

| Standard InChI Key | RNIHCAMRXYNEBF-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(2-(4-phenylpireon)propyl)-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of 366.41 g/mol. Key structural components include:

-

1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

-

4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at the 4-position, frequently associated with receptor-binding activity in CNS-targeting drugs .

-

Carboxylic acid group: Enhances water solubility and potential for ionic interactions with biological targets .

The propyl linker between the triazole and piperazine groups likely influences conformational flexibility and bioavailability.

Synthesis and Characterization

While no direct synthesis protocol for this compound is documented, analogous triazole-piperazine hybrids are typically synthesized via:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A "click chemistry" approach to form the 1,2,3-triazole core .

-

N-alkylation of piperazine: Reaction of 4-phenylpiperazine with propargyl bromide, followed by cycloaddition with an azide-functionalized carboxylic acid derivative .

Example Synthesis Pathway (inferred from ):

-

Step 1: Preparation of 4-phenylpiperazine-propyl azide via alkylation of 4-phenylpiperazine with 1-bromo-3-azidopropane.

-

Step 2: CuAAC reaction with propiolic acid to form the triazole-carboxylic acid core.

-

Step 3: Purification via recrystallization or column chromatography.

Key spectral characterization data for analogous compounds include:

-

IR: Stretching vibrations at ~1700 cm (C=O), ~1600 cm (triazole C=N) .

-

H NMR: Peaks at δ 7.2–7.4 ppm (phenyl protons), δ 3.5–4.0 ppm (piperazine N–CH), δ 2.5–3.0 ppm (propyl linker) .

Pharmacological Activities

Xanthine Oxidase Inhibition

Triazole-carboxylic acid derivatives exhibit potent xanthine oxidase (XO) inhibition, a therapeutic target for hyperuricemia and gout. For example:

-

Compound 1s (a triazole-carboxylic acid analog) showed an IC of 0.21 µM against XO, 36-fold more potent than allopurinol .

-

Y-700 (a pyrazole-carboxylic acid analog) demonstrated mixed-type inhibition with .

The carboxylic acid group in these compounds likely chelates the molybdenum cofactor in XO’s active site, while the triazole/piperazine groups enhance hydrophobic interactions .

CNS Modulation

Piperazine-containing compounds frequently target serotonin (5-HT) and dopamine receptors. A structurally related compound, LQFM008, demonstrated anxiolytic effects in mice at 10 mg/kg . Molecular docking suggests the piperazine group binds to the orthosteric site of 5-HT receptors .

Structure-Activity Relationships (SAR)

-

Triazole Substitution:

-

Piperazine Modifications:

-

Carboxylic Acid Role:

Molecular Modeling and Docking

Docking studies of analogous compounds into XO (PDB: 1N5X) reveal:

-

The carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 .

-

The 4-phenylpiperazine group occupies a hydrophobic pocket near Leu648 .

For 5-HT receptors (PDB: 7E2Z):

-

The piperazine nitrogen interacts with Asp116 via salt bridges .

-

The phenyl group fits into a lipophilic cavity formed by Phe361 and Trp358 .

Pharmacokinetic and Toxicity Profiles

Data from related compounds suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume